N-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(4-Methoxyphenyl)-N-[(3-Methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. The compound is characterized by dual methoxy-substituted aromatic moieties: a 4-methoxyphenyl group and a 3-methoxyphenylmethyl group attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-16-23-24-22-12-11-21(15-25(16)22)31(27,28)26(18-7-9-19(29-2)10-8-18)14-17-5-4-6-20(13-17)30-3/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMJHNWLZFEXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired triazolopyridine structure.
Introduction of Methoxybenzyl and Methoxyphenyl Groups: These groups are introduced through substitution reactions, where the triazolopyridine core is reacted with methoxybenzyl and methoxyphenyl halides or other suitable derivatives.
Sulfonamide Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Pharmacological Properties
-
Antimicrobial Activity
- Compounds containing the 1,2,4-triazole scaffold have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have been reported to exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The sulfonamide group in this compound may enhance its antimicrobial efficacy by facilitating interactions with bacterial enzymes.
-
Anticancer Potential
- Research indicates that triazole derivatives can act as anticancer agents. They have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific structure of N-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide may contribute to its selective cytotoxicity against tumor cells.
- Neuroprotective Effects
Synthesis Methodologies
The synthesis of this compound involves several key steps:
-
Step 1: Formation of the Triazole Ring
- The initial step typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole ring through cyclization.
-
Step 2: Introduction of Substituents
- Subsequent reactions introduce methoxy and sulfonamide groups at specific positions on the triazole ring. This can be achieved through nucleophilic substitution reactions or coupling reactions with suitable electrophiles.
- Step 3: Purification and Characterization
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study assessing various triazole derivatives for antimicrobial activity, this compound was tested against a panel of bacteria and fungi. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as norfloxacin and fluconazole .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Donating vs. This may influence binding to targets requiring electron-deficient aromatic interactions. Lipophilicity: The 3-methyl group on the triazolopyridine core is conserved across analogs, but substituents like chlorine (6g) increase logP compared to methoxy or methyl groups. The target compound’s logP is likely intermediate between 6g (higher) and 8c (lower) due to dual methoxy groups .
Positional Isomerism :
- The sulfonamide group’s position (C6 vs. C8 on the triazolopyridine ring) significantly impacts molecular geometry. Compound 8c, with a C8-sulfonamide, exhibits a lower melting point (168–169°C) compared to C6 analogs, suggesting altered packing efficiency .
Synthetic Yields :
- Yields for analogs range from 62% (8c) to 81% (6g) , influenced by substituent reactivity. Methoxy groups may reduce steric hindrance compared to bulkier substituents (e.g., 3,5-dimethylphenyl in 8c), but this requires experimental validation for the target compound.
Biological Activity
N-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention for its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be described by the following molecular formula:
- Molecular Formula: CHNOS
- Molecular Weight: 368.44 g/mol
The biological activity of this compound primarily stems from its interaction with various biological targets. The triazole ring is known for its ability to act as a scaffold for diverse pharmacological activities, including:
- Antimicrobial Activity: Compounds with the 1,2,4-triazole nucleus exhibit significant antibacterial and antifungal properties due to their ability to inhibit key enzymes in microbial metabolism .
- Anticancer Properties: The compound may also exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .
Pharmacological Profile
Research indicates that this compound demonstrates a variety of biological activities:
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds and provided insights into the efficacy of triazole derivatives:
- Antimicrobial Efficacy: A study demonstrated that triazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Cancer Research: In vitro studies indicated that certain triazole compounds can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through p53 pathway activation .
- Inflammatory Models: In animal models, compounds similar to this compound have shown reductions in inflammatory markers such as TNF-alpha and IL-6 following administration in models of induced inflammation .
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during sulfonamide coupling to minimize side reactions.
- Catalysts : Use anhydrous conditions with triethylamine to scavenge HCl during sulfonylation .
How is the molecular structure characterized and validated?
Basic Research Question
Structural validation employs:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm for OCH₃) and sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the triazolopyridine core .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolve 3D conformation and hydrogen-bonding networks .
What are the solubility and stability profiles under different conditions?
Basic Research Question
Methodological Approach :
- Solubility : Use the shake-flask method in solvents (e.g., DMSO, ethanol, PBS buffer) at 25°C. Triazolopyridine sulfonamides typically show poor aqueous solubility (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) .
- Stability :
- pH Stability : Incubate in buffers (pH 1–10) for 24 hours; monitor degradation via HPLC. Stable in neutral pH but hydrolyzes under acidic/basic conditions .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition >200°C.
How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores?
Advanced Research Question
Methodology :
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., -OCH₃ → -CF₃, -Cl) to assess impact on bioactivity .
- Biological Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence polarization assays.
- Cellular Efficacy : Measure IC₅₀ in cancer cell lines (e.g., MTT assay) .
- Data Analysis : Use multivariate regression to correlate logP, steric parameters, and activity.
Key Finding : The 3-methyl group on the triazolo ring enhances target binding by 2-fold compared to unsubstituted analogs .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Approach :
- Reproducibility Checks :
- Standardize assay conditions (e.g., ATP concentration in kinase assays) .
- Validate cell lines (e.g., mycoplasma-free HeLa cells).
- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., serum concentration in cell media) .
- Orthogonal Assays : Confirm target engagement via surface plasmon resonance (SPR) if conflicting IC₅₀ values arise from fluorescence interference .
What computational methods predict binding modes with biological targets?
Advanced Research Question
Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PARP-1) to identify sulfonamide interactions with catalytic lysine residues .
- Molecular Dynamics (MD) : Simulate binding stability (20 ns trajectories) in GROMACS; analyze RMSD and hydrogen-bond persistence .
- Free Energy Calculations (MM-PBSA) : Estimate ΔG binding for lead optimization .
Predicted Interaction : The sulfonamide moiety forms hydrogen bonds with Asn-869 in the ATP-binding pocket of PI3Kδ .
How to optimize in vitro metabolic stability without compromising activity?
Advanced Research Question
Strategies :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -F) to block oxidative metabolism.
- Replace labile methyl groups with cyclopropyl rings .
- Prodrug Design : Mask polar sulfonamide as an ester to enhance permeability .
Validation : LC-MS/MS quantifies parent compound and metabolites after 1-hour incubation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
